Bienvenue dans la boutique en ligne BenchChem!

6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid

Lipophilicity ADME Drug Design

6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid (MW 243.21 g/mol, C10H11F2N3O2) is a fluorinated heterocyclic building block comprising a pyridazine-3-carboxylic acid core substituted at the 6-position with a 4,4-difluoropiperidine ring. The gem-difluoro substituent on the piperidine ring imparts distinct conformational and electronic properties compared to non-fluorinated or mono-fluorinated analogs.

Molecular Formula C10H11F2N3O2
Molecular Weight 243.21 g/mol
CAS No. 2026561-01-1
Cat. No. B1480191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid
CAS2026561-01-1
Molecular FormulaC10H11F2N3O2
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NN=C(C=C2)C(=O)O
InChIInChI=1S/C10H11F2N3O2/c11-10(12)3-5-15(6-4-10)8-2-1-7(9(16)17)13-14-8/h1-2H,3-6H2,(H,16,17)
InChIKeyHWRFWSJRGGVBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid (CAS 2026561-01-1): Physicochemical Profile and Key Scaffold Attributes for Research Procurement


6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid (MW 243.21 g/mol, C10H11F2N3O2) is a fluorinated heterocyclic building block comprising a pyridazine-3-carboxylic acid core substituted at the 6-position with a 4,4-difluoropiperidine ring [1]. The gem-difluoro substituent on the piperidine ring imparts distinct conformational and electronic properties compared to non-fluorinated or mono-fluorinated analogs. The compound is predominantly utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and CNS-targeted agents where the 4,4-difluoropiperidine motif has been validated for enhancing target selectivity and metabolic stability [2]. Available through select chemical suppliers, this compound serves as a versatile carboxylic acid handle for amide coupling and further derivatization.

Why Simple In-Class Substitution Fails: The Critical Role of the 4,4-Difluoropiperidine Moiety in Pyridazine-3-carboxylic Acid Derivatives


Direct replacement of 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylic acid with its non-fluorinated analog (6-(piperidin-1-yl)pyridazine-3-carboxylic acid, CAS 914637-38-0) or with the simple pyridazine-3-carboxylic acid core is not pharmacologically neutral. The geminal difluoro substitution at the piperidine 4-position introduces distinct physicochemical changes—including altered lipophilicity (XLogP3-AA difference of +0.3 log units vs. the non-fluorinated analog) and an increased hydrogen-bond acceptor count (7 vs. 5)—which can significantly modulate membrane permeability, solubility, and target engagement [1]. Moreover, the 4,4-difluoropiperidine scaffold has been independently validated in multiple target classes as a privileged motif that confers high potency and subtype selectivity, particularly at dopamine D4 receptors (>2000-fold selectivity over D1, D2, D3, and D5 subtypes) [2] and glycogen synthase kinase-3 (GSK-3α IC50 = 0.6 nM in related analogs) [3]. These scaffold-specific advantages cannot be replicated by non-fluorinated or heteroatom-substituted piperidine analogs, making generic substitution a high-risk strategy for programs where target selectivity and consistent SAR translation are critical.

Quantitative Differentiation Evidence for 6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid: Head-to-Head and Cross-Study Comparisons


Lipophilicity Shift: XLogP3-AA Comparison of 4,4-Difluoropiperidine vs. Non-Fluorinated Piperidine Pyridazine-3-carboxylic Acid Analogs

The target compound exhibits a computed XLogP3-AA of 1.3, compared to 1.0 for the direct non-fluorinated analog 6-(piperidin-1-yl)pyridazine-3-carboxylic acid (CAS 914637-38-0), representing a +0.3 log unit increase attributable to the gem-difluoro substitution [1]. This lipophilicity shift is consistent with the well-documented effect of aliphatic fluorination on logP. For procurement decisions, this difference is meaningful because even a 0.3 log unit change can alter membrane permeability and non-specific protein binding, requiring distinct formulation or assay conditions compared to the non-fluorinated analog [2]. Users seeking a consistent lipophilicity profile across a SAR series should therefore not substitute the non-fluorinated variant without accounting for this shift.

Lipophilicity ADME Drug Design

Hydrogen-Bond Acceptor Capacity: Target Compound vs. Non-Fluorinated Analog as a Determinant of Target Engagement

The target compound features 7 hydrogen-bond acceptor (HBA) atoms, compared to 5 HBA atoms in the non-fluorinated analog 6-(piperidin-1-yl)pyridazine-3-carboxylic acid [1]. This 40% increase in HBA count originates from the two C–F bonds of the 4,4-difluoropiperidine moiety. Fluorine atoms, while weak hydrogen-bond acceptors, can participate in orthogonal multipolar C–F···H–C interactions and C–F···C=O dipole–dipole interactions that significantly stabilize protein–ligand complexes [2]. For procurement, this means the fluorinated compound offers additional interaction modalities that the non-fluorinated analog cannot provide, making it the preferred choice for fragment-based screening or structure-based design where maximizing binding site interactions is prioritized.

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Dopamine D4 Receptor (D4R) Selectivity: 4,4-Difluoropiperidine Scaffold Confers >2000-Fold Subtype Selectivity

Although direct D4R binding data for 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylic acid are not available, the 4,4-difluoropiperidine motif is a validated privileged scaffold for D4R antagonism. In a series of 4,4-difluoropiperidine ether-based D4R antagonists, compound 14a demonstrated a Ki of 0.3 nM for D4R with >2000-fold selectivity over D1, D2, D3, and D5 receptor subtypes [1]. Earlier work with (R)-4,4-difluoropiperidine-based scaffolds confirmed that this motif consistently yields potent and selective D4R ligands, with the difluoro substitution being critical for the selectivity profile [2]. For procurement, this scaffold-level validation means that 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylic acid is a strategically superior starting point for D4R-targeted programs compared to non-fluorinated or heteroatom-substituted piperidine analogs that lack this documented selectivity advantage.

Dopamine D4 Receptor Selectivity CNS Drug Discovery

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Sub-Nanomolar Potency Achievable with 4,4-Difluoropiperidine-Containing Pyridazine Derivatives

A structurally related compound incorporating the 4,4-difluoropiperidin-1-yl moiety—N-(4-(4,4-difluoropiperidin-1-yl)-6-fluoropyridin-3-yl)-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide—demonstrated potent inhibition of glycogen synthase kinase-3 alpha (GSK-3α) with an IC50 of 0.6 nM and GSK-3β with an IC50 of 2.3 nM in a V-bottom 384-well kinase assay [1]. This sub-nanomolar GSK-3α activity, with approximately 4-fold selectivity over GSK-3β, illustrates the capability of the 4,4-difluoropiperidine-pyridazine framework to achieve potent kinase engagement. For procurement, this cross-study evidence supports the choice of 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylic acid as a core scaffold for GSK-3 inhibitor programs, where the carboxylic acid handle enables rapid diversification into focused amide libraries targeting this kinase.

GSK-3 Inhibition Kinase Inhibitor Neurodegeneration

Optimal Research and Industrial Application Scenarios for 6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid Procurement


D4R-Selective Antagonist Lead Generation for CNS Disorders

Based on the validated >2000-fold D4R selectivity of the 4,4-difluoropiperidine scaffold [3], 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylic acid is optimally deployed as a core building block for synthesizing focused amide libraries targeting dopamine D4 receptors. The carboxylic acid functionality permits rapid parallel amide coupling with diverse amine fragments, enabling systematic SAR exploration around the pyridazine core while retaining the difluoropiperidine motif critical for D4R selectivity. This compound is particularly suitable for CNS programs targeting L-DOPA-induced dyskinesias, addiction, and neuropsychiatric conditions where D4R subtype selectivity is essential.

GSK-3α/β Kinase Inhibitor Library Synthesis

Cross-study evidence showing sub-nanomolar GSK-3α inhibition (IC50 = 0.6 nM) by a closely related 4,4-difluoropiperidine-pyridazine analog [3] positions this compound as a high-priority building block for GSK-3 inhibitor libraries. The carboxylic acid handle enables straightforward conversion to carboxamides, esters, and hydrazides, facilitating rapid diversification. Procurement of this specific fluorinated building block—rather than the non-fluorinated analog—is recommended to maximize the probability of achieving sub-nanomolar potency based on scaffold precedent.

Physicochemical Property Optimization Studies Leveraging Fluorine-Induced Lipophilicity Modulation

The +0.3 log unit lipophilicity increase of 6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylic acid (XLogP3-AA = 1.3) relative to its non-fluorinated analog (XLogP3-AA = 1.0) [3] makes this compound a valuable tool for systematic studies of fluorine effects on ADME properties. Researchers can use this compound alongside the non-fluorinated version (CAS 914637-38-0) to calibrate lipophilicity-dependent parameters—membrane permeability, metabolic stability, and plasma protein binding—within a matched molecular pair framework. This paired procurement strategy enables direct quantification of the fluorine contribution to property profiles.

Fragment-Based Drug Discovery with Enhanced Polar Interaction Capacity

The 40% greater hydrogen-bond acceptor count (7 HBA atoms) of the target compound compared to the non-fluorinated analog (5 HBA atoms) [3] provides additional polar interaction modalities for fragment-based screening. The C–F bonds of the 4,4-difluoropiperidine ring can engage in orthogonal multipolar interactions with protein binding sites [4], offering binding modes unavailable to non-fluorinated fragments. This compound is therefore recommended as a fluorinated fragment for X-ray crystallographic soaking experiments and 19F NMR-based screening, where the fluorine atoms serve as both binding probes and sensitive spectroscopic reporters.

Quote Request

Request a Quote for 6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.